

# Independent Replication and Comparative Analysis of BMS-986235 Studies

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## Compound of Interest

Compound Name: BMS-986235

Cat. No.: B1192409

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the FPR2 Agonist **BMS-986235**

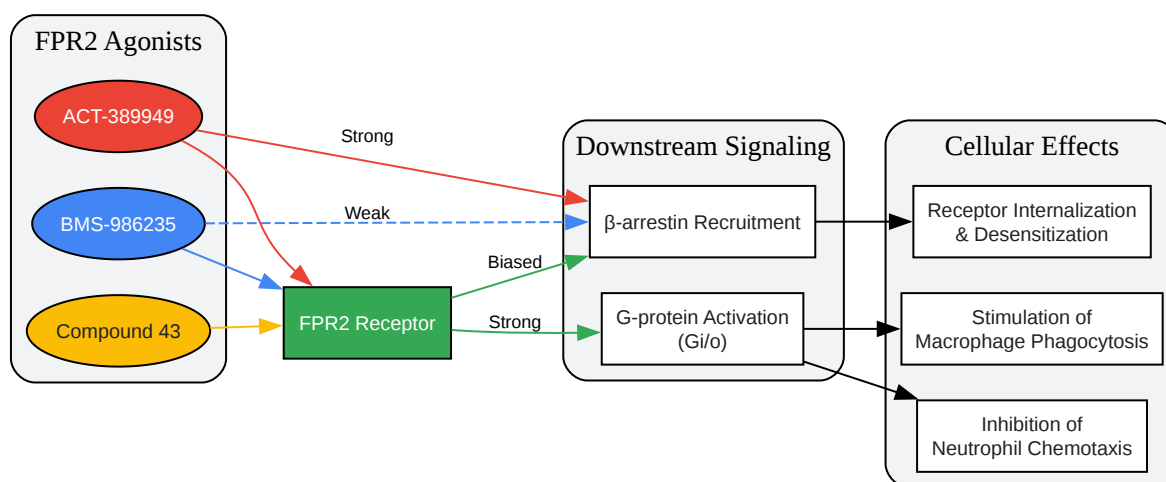
**BMS-986235** is a selective and orally active agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in conditions driven by chronic inflammation, with a particular focus on the prevention of heart failure.[3][4] This guide provides a comprehensive comparison of **BMS-986235** with other FPR2 agonists, supported by available preclinical data and detailed experimental methodologies, to aid researchers in the evaluation and potential replication of these studies.

## Mechanism of Action and Signaling Pathway

**BMS-986235** exerts its effects by selectively binding to and activating FPR2.[2] This receptor is primarily expressed on immune cells, including neutrophils and macrophages. Activation of FPR2 by **BMS-986235** has been shown to initiate signaling cascades that lead to the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis, key processes in resolving inflammation and promoting tissue repair.

The signaling pathway of FPR2 is complex, involving G-protein coupling and  $\beta$ -arrestin recruitment. Comparative studies have revealed that while **BMS-986235** and another FPR2 agonist, ACT-389949, both activate the G-protein-mediated signaling pathway, they differ significantly in their interaction with  $\beta$ -arrestin. ACT-389949 demonstrates more robust  $\beta$ -arrestin recruitment, leading to rapid receptor internalization and desensitization. In contrast,

**BMS-986235** induces less  $\beta$ -arrestin recruitment, resulting in more sustained receptor activity at the cell surface. This difference in signaling bias may underlie the observed differences in their long-term efficacy in preclinical models.



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## FPR2 Signaling Pathway Comparison

# Comparative Performance Data

Preclinical studies have demonstrated the efficacy of **BMS-986235** in models of myocardial infarction. In these studies, **BMS-986235** was compared to vehicle controls and other FPR2 agonists, such as ACT-389949 and Compound 43. The following tables summarize the key quantitative data from these comparative studies.

Table 1: In Vitro Potency and Selectivity

Compound	Target	Assay	EC50 / IC50 (nM)	Reference
BMS-986235	human FPR2	G-protein activation	0.41	
mouse FPR2	G-protein activation	3.4		
human FPR1	G-protein activation	>10,000		
ACT-389949	human FPR2	$\beta$ -arrestin recruitment	More potent than BMS-986235	
Compound 43	human FPR1/FPR2	G-protein activation	Not specified	

Table 2: In Vivo Efficacy in a Mouse Model of Myocardial Infarction (Permanent Coronary Artery Ligation)

Treatment	Dose	Primary Outcome	Result	Reference
BMS-986235	0.3 mg/kg, p.o. daily	Infarct Size	Reduced by 39% vs. vehicle	
1 and 10 mg/kg, p.o. daily	Infarct Wall Thickness	Preserved by 75% and 95% vs. vehicle, respectively		
1 and 10 mg/kg, p.o. daily	Left Ventricular Ejection Fraction	Significantly increased vs. vehicle		
ACT-389949	1 and 10 mg/kg, p.o. daily	Infarct Wall Thickness	No improvement vs. vehicle (long-term dosing)	
Vehicle	-	-	Baseline control	

## Experimental Protocols

Detailed methodologies are crucial for the independent replication of scientific findings. Below are the protocols for key experiments cited in the studies of **BMS-986235**.

### Neutrophil Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

- Cell Line: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.
- Apparatus: Boyden chamber with a polycarbonate membrane (5  $\mu$ m pores).
- Chemoattractant: f-Met-Leu-Phe (fMLP) at a concentration of 10 nM is placed in the lower chamber.
- Procedure:
  - Differentiated HL-60 cells are pre-incubated with various concentrations of **BMS-986235** or vehicle control for 30 minutes at 37°C.
  - The cell suspension is then added to the upper chamber of the Boyden chamber.
  - The chamber is incubated for 90 minutes at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell migration.
  - Following incubation, the membrane is removed, fixed, and stained.
  - The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.
- Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the vehicle control.

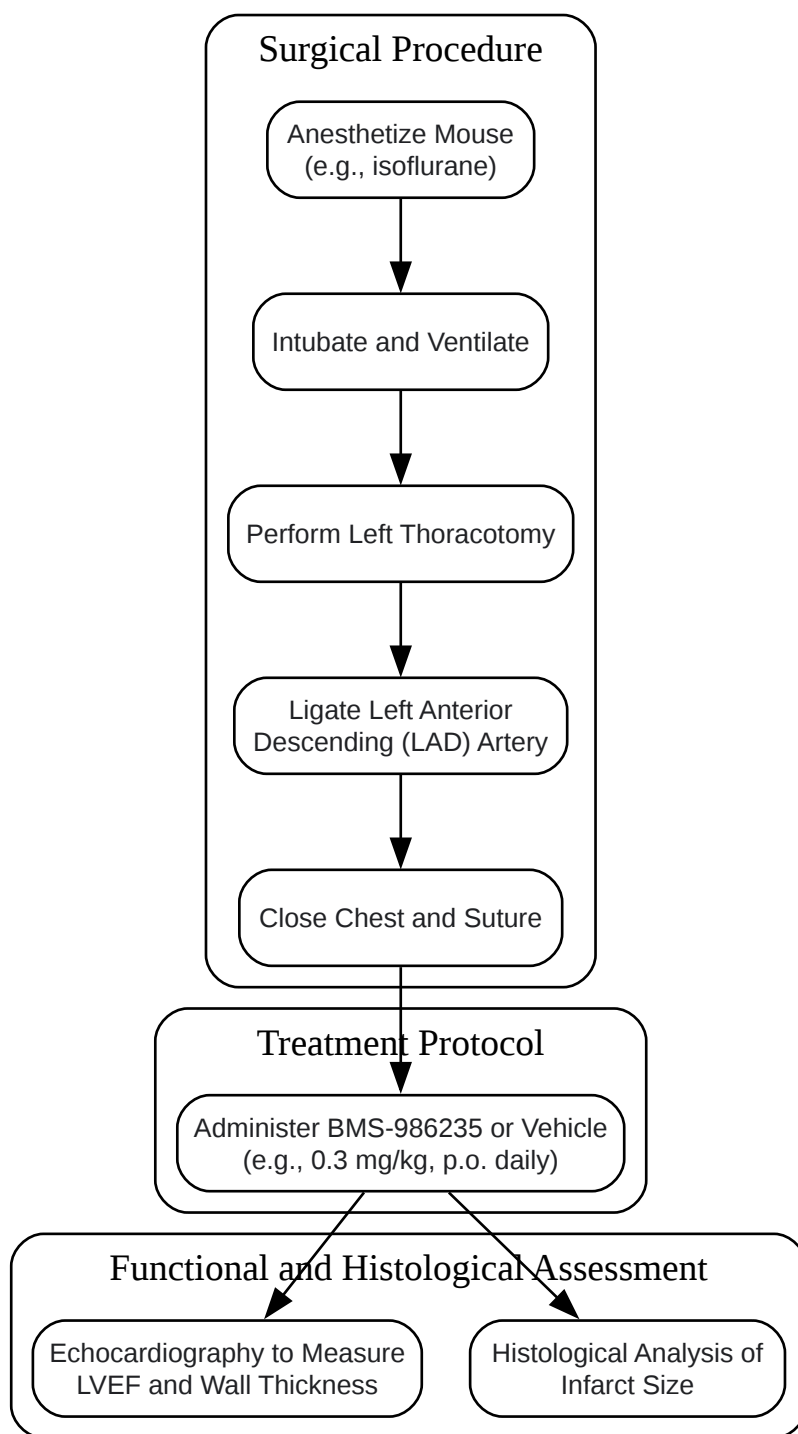
### Macrophage Phagocytosis Assay

This assay measures the effect of a compound on the ability of macrophages to engulf particles.

- Cell Type: Primary mouse peritoneal macrophages.
- Target Particles: Fluorescently labeled zymosan particles.
- Procedure:
  - Peritoneal macrophages are harvested from mice and plated in 96-well plates.
  - The macrophages are pre-treated with different concentrations of **BMS-986235** or vehicle control for 15 minutes at 37°C.
  - Fluorescently labeled zymosan particles are added to the wells and incubated for 60 minutes at 37°C.
  - After incubation, the non-phagocytosed zymosan particles are washed away.
  - The fluorescence intensity of the ingested particles is measured using a plate reader.
- Data Analysis: The phagocytic activity is calculated as the fold increase in fluorescence compared to the vehicle control.

## Mouse Model of Myocardial Infarction

This in vivo model is used to assess the cardioprotective effects of a compound following a heart attack.



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### Myocardial Infarction Model Workflow

- Animal Model: Male C57BL/6 mice (8-10 weeks old).

- Surgical Procedure:
  - Mice are anesthetized, intubated, and mechanically ventilated.
  - A left thoracotomy is performed to expose the heart.
  - The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
  - The chest is closed in layers.
- Drug Administration:
  - **BMS-986235** or vehicle is administered orally (p.o.) once daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 28 days).
- Outcome Measures:
  - Cardiac Function: Left ventricular ejection fraction (LVEF) and infarct wall thickness are measured by echocardiography at baseline and at the end of the study.
  - Histology: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to determine the infarct size.
- Data Analysis: The data from the treated group are compared to the vehicle-treated group to determine the therapeutic efficacy of the compound.

## Conclusion

The available preclinical data suggest that **BMS-986235** is a potent and selective FPR2 agonist with a distinct signaling profile compared to other agonists like ACT-389949. Its demonstrated efficacy in animal models of myocardial infarction, coupled with a mechanism that promotes the resolution of inflammation, highlights its potential as a therapeutic agent for cardiovascular diseases. The detailed experimental protocols provided in this guide are intended to facilitate the independent replication and further investigation of these findings by the scientific community. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of **BMS-986235**.

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